Epsiprantel is a veterinary pharmaceutical compound primarily utilized as an anthelmintic agent for the treatment of tapeworm infections, particularly those caused by Echinococcus granulosus and other related helminths. It is noted for its minimal absorption in the gastrointestinal tract, allowing it to act directly at the site of infection without significant systemic exposure . Epsiprantel is classified under the broader category of antiparasitic agents, specifically targeting cestodes (tapeworms).
Epsiprantel is derived from the structural modifications of praziquantel, another widely used anthelmintic. Its chemical classification falls within the category of benzazepines, which are characterized by a fused ring structure that contributes to its pharmacological properties. The compound's chemical formula is , with a molecular weight of approximately 326.4 g/mol.
The synthesis of Epsiprantel involves several key steps:
The active ester method is commonly employed, utilizing reagents such as pentafluorophenol and N-hydroxysuccinimide for coupling reactions. Other methods include mixed anhydride techniques and phosphonium reagents for efficient synthesis .
Epsiprantel's molecular structure features a complex arrangement that includes:
The canonical SMILES representation of Epsiprantel is C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
, illustrating its intricate connectivity.
Epsiprantel can undergo various chemical reactions, including:
These reactions are facilitated by specific reagents tailored to achieve desired modifications while maintaining structural integrity.
Epsiprantel acts primarily by disrupting the neuromuscular function of tapeworms. The mechanism involves:
This action is similar to that of praziquantel but with distinct structural modifications that influence its binding and efficacy against specific tapeworm species .
Relevant data from studies indicate that Epsiprantel's pharmacokinetic profile allows it to remain localized within the gastrointestinal tract, enhancing its therapeutic effect while minimizing systemic side effects.
Epsiprantel has significant applications in veterinary medicine, particularly for treating:
Research continues into optimizing formulations and understanding its interactions with other drugs to improve treatment outcomes in veterinary parasitology .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: